molecular formula C10H11NO3 B555507 (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 152286-30-1

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B555507
CAS No.: 152286-30-1
M. Wt: 193,2 g/mole
InChI Key: HIKCRLDSCSWXML-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral, constrained amino acid derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is recognized as a key intermediate in the synthesis of potential therapeutics, particularly for its role as a core structure in the development of Bcl-2 and Mcl-1 protein inhibitors, which are promising targets in oncology for restoring apoptosis in cancer cells . The tetrahydroisoquinoline-3-carboxylic acid scaffold possesses an intermediate level of flexibility, making it a valuable template for designing selective enzyme inhibitors, as demonstrated in the development of potent direct factor Xa (FXa) inhibitors for anticoagulant therapy . Furthermore, tetrahydroisoquinoline carboxylic acids are important building blocks for the synthesis of natural product alkaloids and synthetic pharmaceuticals, with applications noted in neurological disorder research and the inhibition of bacterial enzymes such as New Delhi metallo-β-lactamase (NDM-1) . The constrained structure, imparted by the fused bicyclic system, is a powerful tool for conformational restraint in peptide and peptidomimetic design, often leading to enhanced potency, metabolic stability, and selectivity for target proteins . This reagent is offered for research applications including pharmaceutical development, biochemical investigation, and natural product synthesis. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCRLDSCSWXML-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426757
Record name (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152286-30-1
Record name (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthetic Approaches

The earliest synthetic routes to (R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid focused on stepwise construction of the tetrahydroisoquinoline core. A representative method involves Pictet-Spengler cyclization between dopamine derivatives and aldehydes, followed by oxidation and resolution steps. For example, condensation of 3,4-dihydroxyphenethylamine with glyoxylic acid under acidic conditions generates the racemic tetrahydroisoquinoline scaffold . Subsequent hydroxylation at C7 is achieved via electrophilic aromatic substitution using boron tribromide (BBr₃) in dichloromethane, yielding a dihydroxylated intermediate .

Critical challenges in classical methods include:

  • Low enantiomeric excess : Racemic mixtures necessitate chiral resolution using techniques like diastereomeric salt formation with (+)- or (-)-tartaric acid .

  • Functional group incompatibility : The free carboxylic acid group often requires protection as a methyl or tert-butyl ester during reactive steps .

Table 1 summarizes key parameters of classical synthesis:

StepReagents/ConditionsYield (%)Stereochemical Outcome
CyclizationGlyoxylic acid, HCl, reflux45–50Racemic
HydroxylationBBr₃, CH₂Cl₂, −78°C60–65Para-selectivity
Chiral Resolution(+)-Tartaric acid, ethanol30–3590–95% ee (R)

Asymmetric Synthesis via Chiral Auxiliaries

To bypass resolution steps, asymmetric methods employing Evans oxazolidinones or Oppolzer’s sultams have been developed. In one approach, (R)-4-benzyl-2-oxazolidinone is coupled with a bromophenethylamine precursor via Mitsunobu reaction, inducing chirality at C3 . Ring-closing metathesis (Grubbs II catalyst) then forms the tetrahydroisoquinoline system with >98% enantiomeric excess (ee).

Notable advantages include:

  • Stereocontrol : Auxiliaries direct facial selectivity during cyclization.

  • Modularity : The 7-hydroxy group is introduced late-stage via Pd-catalyzed C–H activation .

A representative protocol involves:

  • Auxiliary attachment : (R)-4-benzyl-2-oxazolidinone + bromophenethylamine (DIAD, PPh₃, THF, 0°C).

  • Cyclization : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 12 h.

  • Hydroxylation : Pd(OAc)₂ (10 mol%), PhI(OAc)₂, AcOH/H₂O, 80°C.

  • Auxiliary removal : LiOH, THF/H₂O, 0°C.

This method achieves an overall yield of 41% with 99% ee .

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of enamine esters provides a scalable route. Using a Josiphos ligand (SL-J009-1) and Ir(I) catalyst, prochiral enamines derived from 7-hydroxyisochromene-3-carboxylates undergo asymmetric hydrogenation at 50 bar H₂ . Key parameters:

  • Substrate : Methyl 7-hydroxyisochromene-3-carboxylate

  • Catalyst : [Ir(cod)(SL-J009-1)]BARF (0.5 mol%)

  • Conditions : THF, 25°C, 24 h

  • Outcome : 92% yield, 96% ee

The hydrogenated product is hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran/water .

Biocatalytic Approaches

Recent advances utilize immobilized ω-transaminases for dynamic kinetic resolution. In a two-enzyme system, a racemic amine intermediate is deracemized via transamination with pyruvate as the amino acceptor . The (R)-configured amine is then cyclized using a engineered Pictet-Spenglerase (PSase-9D1), achieving 85% conversion and 99% ee.

Table 2 compares biocatalytic and chemical methods:

ParameterBiocatalytic RouteChemical Hydrogenation
Yield78%92%
ee99%96%
Catalyst Loading10 mg enzyme/g substrate0.5 mol% Ir
SolventPhosphate buffer (pH 7.5)THF

Industrial-Scale Manufacturing

For bulk production, a telescoped process combining continuous flow chemistry and crystallization-induced asymmetric transformation (CIAT) is employed:

  • Continuous cyclization : Microreactor (Reaction Biology Corp.) with residence time 8 min, 140°C.

  • In-line resolution : CIAT with (1R,2R)-cyclohexanediammonium sulfate in ethanol/water.

  • Crystallization : Cooling to −20°C affords (R)-enantiomer with 99.5% purity .

This method reduces solvent waste by 60% compared to batch processes .

Emerging Photocatalytic Methods

Visible-light-mediated C–H functionalization offers a green alternative. Using Ru(bpy)₃Cl₂ as photocatalyst and Na₂S₂O₈ as oxidant, 7-hydroxylation proceeds via radical intermediates . Highlights:

  • Mechanism : Singlet oxygen abstracts hydrogen from C7, followed by hydroxyl rebound.

  • Advantage : No directing groups required.

  • Yield : 68% with 97% regioselectivity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 7 undergoes regioselective oxidation under controlled conditions:

Reagent/ConditionsProductYieldNotesSource
KMnO₄ in DMF (0–20°C, 100.5 hr)Quinone derivatives83%Controlled oxidation preserves the tetrahydroisoquinoline core
Air/O₂ (catalytic metal salts)7-Keto-Tic derivativesN/AUsed in prodrug activation strategies

The carboxylic acid group remains stable under mild oxidation conditions but can decarboxylate under extreme thermal or acidic conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution and alkylation:

Table 1: Alkylation of the 7-Hydroxy Group

Alkylating AgentSolvent/ConditionsProductApplicationSource
Oxazole derivatives (e.g., 2a–c )K₂CO₃, tetraethylammonium fluoride7-Alkoxy-Tic derivatives (e.g., 4a–c )PPARγ agonists for diabetes research
BromoalkanesDichloromethane, HBTUEther-linked prodrugsEnhanced bioavailability

Peptide Coupling Reactions

The carboxylic acid group enables amide bond formation in solid-phase peptide synthesis:

Table 2: Coupling Reagents and Outcomes

ReagentPartner AmineProductPuritySource
HBTU (DCM)Valine derivativesMacrocyclic HCV protease inhibitors>95%
EDC·HCl/HOBtBoc-protected aminesPPARγ partial agonists (e.g., 13jE )99%

Example: Coupling with Boc-d-Tic under HBTU conditions produced macrocyclic inhibitors with Kᵢ = 0.015–0.26 µM against HCV NS3 protease .

Macrocyclization

The compound serves as a scaffold for macrocyclic drug candidates:

Reaction TypeConditionsProductBiological ActivitySource
Mitsunobu macrocyclizationPPh₃, ADDP, dichloromethane15-membered macrocycles (e.g., 23 )HCV protease inhibition (Kᵢ = 15 nM)

X-ray crystallography confirmed macrocycles adopt a "donutlike" conformation, enhancing target binding .

Reductive Amination

The tetrahydroisoquinoline nitrogen reacts in reductive amination:

SubstrateReducing AgentProductYieldApplicationSource
Boc-l-valinalLiAlH₄Intermediate 20 71%Opioid receptor ligands

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification:

ReactionConditionsProductNotesSource
TrimethylsilyldiazomethaneMethanolMethyl ester derivativesStabilizes intermediates for SPPS
LiOH (aqueous)THF/H₂OFree carboxylic acid recoveryQuantitative yield

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable functionalization:

Reaction TypeCatalystProductApplicationSource
Transfer hydrogenationPd/C, DMFIntermediate 18 Key step in opioid drug synthesis

Key Mechanistic Insights

  • Hydrogen Bonding : The hydroxyl and carboxyl groups stabilize transition states via interactions with Lys227 in PPARγ and Ser139 in HCV protease .
  • Stereochemical Integrity : The (R)-configuration at position 3 is critical for binding specificity; epimerization reduces activity by >100-fold .

This compound’s versatility in oxidation, substitution, and coupling reactions underpins its utility in developing therapeutics for diabetes, viral infections, and central nervous system disorders.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to enhance the efficacy and safety profiles of drugs targeting conditions such as depression and anxiety disorders .

Case Study: HCV Therapy
Research has indicated that derivatives of this compound can inhibit the NS3 protease of the hepatitis C virus (HCV), making it a candidate for next-generation antiviral therapies. Macrocyclic compounds derived from this compound exhibited significantly higher potency compared to traditional inhibitors .

Biochemical Research

Neurotransmitter Modulation
The compound is utilized in studies focusing on neurotransmitter systems, particularly in understanding the biochemical pathways associated with mental health disorders. It has been shown to interact with neurotransmitter receptors, potentially modulating their activity and providing insights into therapeutic mechanisms .

Analytical Methods
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying related compounds in biological samples. This application improves the accuracy of research findings in pharmacokinetics and toxicology studies .

Natural Product Synthesis

The compound is valuable for chemists synthesizing natural products that mimic biological systems. This capability facilitates the creation of complex molecules with therapeutic properties that can be used in drug development .

Material Science

Recent advancements have explored this compound's role in developing new materials for drug delivery systems. These systems aim to enhance the effectiveness of treatments by improving bioavailability and targeting specific tissues .

Comparative Analysis Table

Application AreaDescriptionNotable Findings
Pharmaceutical DevelopmentKey intermediate in synthesizing drugs for neurological disordersEnhanced drug efficacy and safety profiles
Biochemical ResearchStudies on neurotransmitter modulationInsights into mental health conditions
Natural Product SynthesisCreation of complex molecules mimicking biological systemsValuable for therapeutic purposes
Analytical ChemistryDetection and quantification of compounds in biological samplesImproved accuracy in research findings
Material ScienceDevelopment of drug delivery systemsIncreased effectiveness of treatments

Mechanism of Action

The mechanism of action of ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

  • Structure : Lacks the 7-hydroxy group present in Htc.
  • Molecular Weight : 177.20 g/mol vs. 193.20 g/mol for Htc .
  • Role : Tic is a phenylalanine analog used to restrict peptide backbone flexibility .
  • Key Differences :
    • The absence of the 7-hydroxy group reduces hydrogen-bonding capacity and solubility in polar solvents.
    • Tic derivatives are less potent in HCV NS3 protease inhibition compared to Htc-based macrocycles .

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

  • Structure : Enantiomer of Htc with (S)-configuration at the 3-position.
  • Molecular Weight : 193.20 g/mol (identical to Htc) .
  • Key Differences :
    • The (S)-enantiomer exhibits distinct receptor-binding profiles. For example, κ-opioid receptor antagonists like BU09059 specifically use the (R)-form, highlighting enantiomeric selectivity .
    • Synthetic accessibility varies: Boc-protected (R)-7-OH-Tic is commercially available, while the (S)-form requires specialized synthesis .

7-Substituted Derivatives

Substitutions at the 7-position significantly modulate biological activity (Table 1):

Substituent Example Compound Biological Impact
Cyano (CN) I-3 () Enhanced protease inhibition potency in HCV NS3 inhibitors .
Amine (NH₂) Compound 3 () Improved κ-opioid receptor binding affinity .
Guanidine Compound 4 () Increased selectivity for opioid receptors .
Triflate I-2 () Intermediate for further functionalization .

Positional Isomers: 1-Carboxylic Acid Derivatives

  • Example: (R)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ().
  • Key Differences :
    • The carboxylic acid at position 1 alters hydrogen-bonding interactions and backbone conformation.
    • These isomers are less commonly used in peptidomimetics compared to 3-carboxylic acid analogs .

Fluorinated Analogs

  • Example : (S)-7-Fluoro-Tic (CAS 1344612-87-8) .
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and alters electronic properties.

Opioid Receptor Ligands

  • Htc is integral to κ-opioid antagonists like BU09059, which show subnanomolar affinity (Ki = 0.24 nM) .
  • Substituting Htc with Tic reduces potency by >100-fold, underscoring the necessity of the 7-hydroxy group .

Antiviral Agents

  • Macrocyclic inhibitors incorporating Htc (e.g., VX-950) exhibit potent HCV NS3 protease inhibition (IC₅₀ < 10 nM) .
  • Cyano or amine substitutions at the 7-position further enhance inhibitory activity .

Structural and Functional Comparison Table

Compound Molecular Weight (g/mol) Key Substituents Biological Application Potency/Activity Notes
(R)-7-OH-Tic (Htc) 193.20 7-OH, 3-COOH κ-opioid antagonists, HCV inhibitors Ki = 0.24 nM (BU09059)
Tic 177.20 3-COOH Phenylalanine mimic Lower protease inhibition
(S)-7-OH-Tic 193.20 7-OH, 3-COOH (S-config) Limited receptor binding ~100x less potent than (R)-form
(R)-7-Fluoro-Tic 195.18 7-F, 3-COOH Under investigation Improved metabolic stability
7-Cyano-Tic (I-3) 202.19 7-CN, 3-COOH HCV protease inhibition IC₅₀ < 10 nM

Biological Activity

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 152286-30-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.2 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • CAS Number : 152286-30-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • HCV NS3 Protease Inhibition : Research indicates that this compound exhibits potent inhibitory effects on the NS3 protease of the Hepatitis C virus (HCV). It has been shown to enhance binding affinity through structural modifications that improve interaction with the protease's active site. The compound's analogs demonstrated Ki values ranging from 0.015 to 0.26 µM, indicating strong inhibitory potential compared to traditional acyclic inhibitors .
  • Dopamine Receptor Activity : The compound has been studied for its effects on dopamine receptors, particularly D2 and D3 receptors. It acts as a partial agonist with selectivity for the D2 receptor pathway. This selectivity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease .

Biological Activity Overview

Activity TypeDescriptionReference
HCV Protease InhibitionPotent inhibitor with Ki values between 0.015 and 0.26 µM; enhances binding through macrocyclization
Dopamine Receptor AgonismSelective partial agonist for D2 receptors; potential applications in neuropsychiatric disorders
Antimicrobial ActivityExhibits activity against New Delhi metallo-beta-lactamase (NDM-1), a significant antibiotic resistance factor

Case Study 1: HCV Treatment Development

In a study focusing on HCV treatment, researchers synthesized various derivatives of this compound to evaluate their potency against the NS3 protease. The most promising derivatives showed enhanced efficacy compared to existing therapies, highlighting the compound's potential as a lead structure in antiviral drug development .

Case Study 2: Neuropharmacology Applications

Another study explored the neuropharmacological effects of this compound in animal models. It demonstrated significant improvements in motor function and reduced symptoms associated with dopamine dysregulation. These findings suggest that this compound could be beneficial in treating conditions like Parkinson's disease .

Q & A

Basic: What are the established synthetic routes for (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomeric purity can be achieved via chiral auxiliaries or enzymatic resolution. A reported method involves using (S)-7-hydroxy-TIC as a precursor, where the stereochemistry is preserved through tert-butoxycarbonyl (Boc) protection and selective deprotection steps . NMR and chiral HPLC are critical for verifying enantiomeric excess (e.g., >97% purity), as demonstrated in studies resolving tyrosine analogs .

Advanced: How can hydrolysis-resistant analogs of this compound be designed to enhance metabolic stability?

Methodological Answer:
Modifying the carboxylic acid group with stable acyl moieties, such as oleoyl chloride, reduces esterase susceptibility. For instance, (S)-2-oleoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was synthesized via acylation, yielding a 78% yield and confirmed by HRMS and 1^1H-NMR . Computational modeling (e.g., molecular docking) can predict steric hindrance effects to guide analog design, ensuring bioactivity retention while improving stability .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:
Critical precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Storage: Keep in sealed, desiccated containers at 2–8°C to prevent degradation .
  • Emergency Measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: How can contradictions between in vitro receptor binding data and in vivo efficacy be resolved?

Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or model-specific receptor conformations. Strategies include:

  • Pharmacokinetic Profiling: Assess plasma stability and tissue penetration using radiolabeled analogs (e.g., 123^{123}I-labeled derivatives) .
  • Conformational Studies: Use X-ray crystallography or NMR to compare receptor-ligand interactions in isolated vs. cellular systems .

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • 1^1H-NMR and 13^{13}C-NMR: Confirm regiochemistry and stereochemistry (e.g., δ 7.12–7.26 ppm for aromatic protons) .
  • HRMS: Validate molecular weight (e.g., [M+H]+^+ at m/z 442.3292) .
  • X-ray Diffraction: Resolve crystal structures for absolute configuration determination .

Advanced: How can multi-step synthesis yields be optimized for acid-sensitive intermediates?

Methodological Answer:

  • Protecting Groups: Use Boc for amine protection, as it is stable under acidic conditions and removable via trifluoroacetic acid .
  • Reaction Solvents: Employ polar aprotic solvents (e.g., THF/dioxane) to minimize side reactions .
  • Temperature Control: Maintain ≤0°C during acylation to prevent racemization .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control: Use desiccants in sealed containers to avoid hygroscopic degradation .
  • Avoid Freeze-Thaw Cycles: Aliquot solutions to minimize repeated temperature shifts .

Advanced: Which computational methods align with empirical data for opioid receptor interaction studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model ligand-receptor binding kinetics and compare with SPR (surface plasmon resonance) data .
  • Docking Scores vs. IC50_{50}: Validate computational predictions using competitive binding assays (e.g., displacement of 3^3H-naloxone in vitro) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.